2-Butenamide, N-cyclopropyl-3-(4-fluorophenyl)-2-methyl-, (E)-
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Overview
Description
N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropyl group, a dimethyl substitution at the alpha and beta positions, and a fluorine atom on the cinnamamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide typically involves multi-step organic reactions. One common method includes the cyclopropanation of an appropriate precursor, followed by the introduction of the dimethyl and fluorine substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other halogenated derivatives.
Scientific Research Applications
N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide involves its interaction with specific molecular targets and pathways. The cyclopropyl group and fluorine atom contribute to its unique reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-alpha,beta-dimethyl-4-chlorocinnamamide
- N-Cyclopropyl-alpha,beta-dimethyl-4-bromocinnamamide
- N-Cyclopropyl-alpha,beta-dimethyl-4-iodocinnamamide
Uniqueness
N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive and potentially more effective in certain applications compared to its halogenated analogs.
Properties
CAS No. |
60548-27-8 |
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Molecular Formula |
C14H16FNO |
Molecular Weight |
233.28 g/mol |
IUPAC Name |
(E)-N-cyclopropyl-3-(4-fluorophenyl)-2-methylbut-2-enamide |
InChI |
InChI=1S/C14H16FNO/c1-9(11-3-5-12(15)6-4-11)10(2)14(17)16-13-7-8-13/h3-6,13H,7-8H2,1-2H3,(H,16,17)/b10-9+ |
InChI Key |
MJYSWKKWNFPKJU-MDZDMXLPSA-N |
Isomeric SMILES |
C/C(=C(/C)\C(=O)NC1CC1)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=C(C)C(=O)NC1CC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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